molecular formula C19H20N2O2S B2979395 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide CAS No. 852139-33-4

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide

Cat. No.: B2979395
CAS No.: 852139-33-4
M. Wt: 340.44
InChI Key: AVPUJFLMEGGUQN-UHFFFAOYSA-N
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Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with benzenesulfonyl chloride in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out in a suitable solvent like acetone at room temperature, followed by heating to around 50°C for a couple of hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as carbazolones and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be due to its ability to inhibit certain kinases or disrupt cellular signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-24(23,15-6-2-1-3-7-15)20-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)21-19/h1-3,6-7,10-12,20-21H,4-5,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPUJFLMEGGUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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